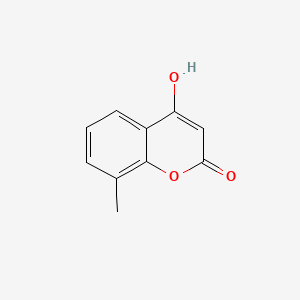

4-羟基-8-甲基-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Hydroxy-8-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Molecular Structure Analysis

The molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . Energy minimization for the 2D structure of each of the isolated compounds was initiated by means of Chimera software .Chemical Reactions Analysis

The reactant showed good reusability in this enzymatic reaction and produced higher yields of products . The reaction mixture was filtered to give 2- [ (4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 231-235°C . It has a molecular weight of 176.17 .科学研究应用

医药和生物医学研究

香豆素衍生物,例如 4-羟基-8-甲基-2H-色烯-2-酮,在医学科学和生物医学研究中具有广泛的应用 {svg_1}. 它们与各种生物活性有关,包括抗病毒、抗菌、抗微生物、抗凝血、抗炎、抗癌、抗惊厥、抗氧化、抗真菌和抗 HIV {svg_2}.

蛋白质酪氨酸磷酸酶 1B 的抑制剂

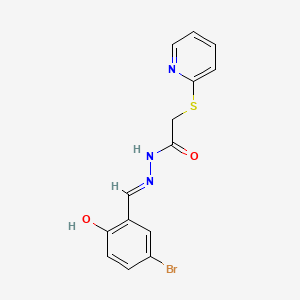

4-羟基-8-甲基-2H-色烯-2-酮被用作蛋白质酪氨酸磷酸酶 1B 的抑制剂 {svg_3}. 这种酶在细胞信号转导、细胞生长和分化中起着关键作用 {svg_4}.

乙酰胆碱酯酶的抑制剂

该化合物也作为乙酰胆碱酯酶的抑制剂 {svg_5}. 乙酰胆碱酯酶是一种酶,负责分解突触间隙中的乙酰胆碱,乙酰胆碱是一种神经递质 {svg_6}.

单胺氧化酶的抑制剂

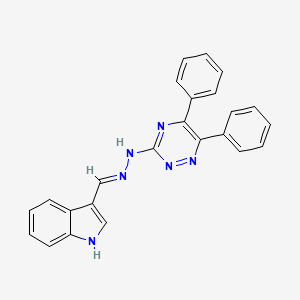

4-羟基-8-甲基-2H-色烯-2-酮被用作单胺氧化酶的抑制剂 {svg_7}. 单胺氧化酶是一种催化单胺氧化的酶,单胺参与大脑中信号的传递 {svg_8}.

染料和颜料行业

2H-色烯-2-酮衍生物在染料和颜料行业领域引起了人们的关注,因为它们可用于生产荧光材料 {svg_9}.

新型抗真菌剂的合成

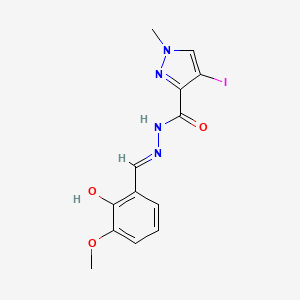

2,2-二甲基-2H-色烯衍生物,可以从 4-羟基-8-甲基-2H-色烯-2-酮合成,已被设计和合成作为潜在的抗真菌剂 {svg_10}. 这些化合物对几种植物病原真菌显示出显着的抗真菌活性 {svg_11}.

抑制血小板聚集

4-羟基-8-甲基-2H-色烯-2-酮具有抑制血小板聚集的特性 {svg_12}. 这使得它有可能用于治疗血小板聚集起作用的疾病,例如血栓形成 {svg_13}.

抑制类固醇 5α-还原酶

该化合物也被用作类固醇 5α-还原酶的抑制剂 {svg_14}. 这种酶在睾酮转化为二氢睾酮(一种更强的雄激素)的过程中起着至关重要的作用 {svg_15}.

作用机制

Coumarins have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties . In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

安全和危害

属性

IUPAC Name |

4-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTGXRICOTZSFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24631-83-2 |

Source

|

| Record name | 4-hydroxy-8-methyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research primarily focuses on exploring the reactivity of (chlorocarbonyl) phenyl ketene with different nucleophiles like β-ketoamides and thiochromen-2-one. [] The goal is to synthesize novel heterocyclic compounds, potentially with biological activity, using a one-pot reaction strategy.

Q2: Why are one-pot reactions advantageous in organic synthesis?

A2: One-pot reactions are desirable in organic synthesis because they allow for multiple chemical transformations to occur in a single reaction vessel without the need for isolation and purification of intermediates. [] This approach can save time, reduce waste, and potentially increase overall yields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,5-Dimethyl-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604645.png)

![5,5-Dimethyl-2-[({2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604646.png)

![2-{[5-benzyl-4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B604647.png)

![6-butyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604648.png)

![3-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B604650.png)

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)

![2-(3,4-dimethoxyphenyl)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B604654.png)

![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)

![4-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604660.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

![1-(1,3-benzothiazol-2-yl)-4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B604666.png)